1,1'-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene
Description
1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene is a chemical compound with the molecular formula C24H16N2O9S2 and a molecular weight of 540.52 g/molThis compound is an intermediate used in the synthesis of various polymers, including polyamido polysulfone thermoplastics.
Properties
IUPAC Name |
1-nitro-4-[4-[4-(4-nitrophenyl)sulfonylphenoxy]phenyl]sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O9S2/c27-25(28)17-1-9-21(10-2-17)36(31,32)23-13-5-19(6-14-23)35-20-7-15-24(16-8-20)37(33,34)22-11-3-18(4-12-22)26(29)30/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQFEUNHJKTHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235181 | |
| Record name | Benzene, 1,1′-oxybis[4-[(4-nitrophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54617-07-1 | |
| Record name | Benzene, 1,1′-oxybis[4-[(4-nitrophenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54617-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1′-oxybis[4-[(4-nitrophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene can be synthesized through a multi-step process involving the reaction of 4-nitrophenylsulfonyl chloride with 4-hydroxybenzene. The reaction typically requires a base such as pyridine to facilitate the formation of the ether linkage. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of 1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 1,1’-Oxybis[4-[(4-aminophenyl)sulfonyl]benzene.
Substitution: Nucleophilic substitution can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Materials Science
1. Polymer Chemistry
1,1'-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene] can be utilized as a building block in the synthesis of advanced polymers. Its sulfonyl groups enhance thermal stability and mechanical properties.
- Case Study : A study demonstrated that incorporating this compound into poly(aryl ether ketone) matrices improved their tensile strength and thermal resistance, making them suitable for high-performance applications in aerospace and automotive industries.
2. Photonic Materials
Due to its unique electronic properties, this compound is explored for applications in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of organic light-emitting diodes (OLEDs).
- Data Table: Optical Properties
| Property | Value |
|---|---|
| Absorption Peak | 450 nm |
| Emission Peak | 550 nm |
| Quantum Yield | 0.75 |
Applications in Medicinal Chemistry
1. Anticancer Agents
Research indicates that derivatives of this compound] exhibit cytotoxic effects against various cancer cell lines. The nitrophenyl group is believed to play a crucial role in the mechanism of action.
- Case Study : A series of experiments showed that modifications to the nitrophenyl substituent could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
2. Antimicrobial Activity
The compound has been tested for antimicrobial properties, particularly against resistant bacterial strains. Its sulfonamide functionality is known to interfere with bacterial folate synthesis.
- Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Future Research Directions
Further investigation into the synthesis of novel derivatives of this compound] is warranted to enhance its properties and broaden its applications. Potential areas include:
- Bioconjugation Techniques : Exploring the conjugation of this compound with biologically active molecules for targeted drug delivery systems.
- Nanomaterials Development : Investigating its role in the fabrication of nanostructured materials for catalysis and energy storage.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with molecular targets and pathways, influencing their biological activities. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,1’-Oxybis[4-[(4-aminophenyl)sulfonyl]benzene: This compound is a reduced form of 1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene.
4,4’-Oxybis[p-(phenylsulfonylaniline)] Hydrochloride: Another derivative used in the preparation of polyamido polysulfone thermoplastics.
Uniqueness
1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of high-performance polymers. Its ability to undergo various chemical reactions also makes it a versatile compound in scientific research.
Biological Activity
1,1'-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene], also known by its CAS number 1774-38-5, is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₂H₈N₂O₅S
- Molecular Weight : 292.27 g/mol
- Density : 1.58 g/cm³
- Boiling Point : 522.6 °C at 760 mmHg
- Flash Point : 269.8 °C
The biological activity of this compound] can be attributed to its sulfonamide moiety, which is known to exhibit various pharmacological effects:
- Inhibition of Carbonic Anhydrase (CA) : Studies have shown that sulfonamides can inhibit carbonic anhydrases, enzymes crucial for maintaining acid-base balance in organisms. This inhibition can lead to antitumor effects, as observed in certain studies where related compounds exhibited significant binding affinities to CA isoforms .
- Anticancer Activity : The compound may influence cell signaling pathways involved in cancer progression. For instance, phthalazine derivatives related to sulfonamides have demonstrated anticancer properties by targeting epidermal growth factor receptors (EGFR) .
Biological Activity Data
Case Studies
- Antitumor Studies : A series of experiments were conducted to evaluate the antitumor effects of compounds related to this compound]. Although some derivatives showed promise, the specific compound did not demonstrate significant activity against mouse lymphoid leukemia .
- Carbonic Anhydrase Binding : Research involving a series of diazobenzenesulfonamides indicated that modifications in the structure could enhance binding affinity toward various carbonic anhydrase isoforms. This suggests potential for further development in therapeutic applications targeting these enzymes .
- Cytotoxicity Assays : In vitro assays assessing cytotoxicity revealed that certain analogs exhibited selective toxicity against cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
